

Theoretical Exploration of Ethyl 5-phenylthiazole-2-carboxylate: A Computational Guide

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Compound of Interest

Compound Name:	<i>Ethyl 5-phenylthiazole-2-carboxylate</i>
Cat. No.:	B1316490

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **Ethyl 5-phenylthiazole-2-carboxylate**. While dedicated theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from closely related phenylthiazole derivatives to offer a predictive framework for its analysis. The guide covers fundamental physicochemical properties, detailed computational protocols for Density Functional Theory (DFT) and molecular docking studies, and predicted electronic and binding characteristics. Visual workflows and potential signaling pathway interactions are presented to further guide research and development efforts.

Introduction

Ethyl 5-phenylthiazole-2-carboxylate is a heterocyclic compound featuring a core thiazole ring, a versatile scaffold in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The phenyl and ethyl carboxylate substitutions on the thiazole ring are expected to significantly influence its physicochemical properties, reactivity, and biological

target interactions. Theoretical and computational studies are invaluable tools for elucidating the electronic structure, predicting reactivity, and simulating interactions with biological macromolecules, thereby accelerating the drug discovery and development process. This guide outlines the key theoretical methodologies that can be applied to understand the molecular characteristics of **Ethyl 5-phenylthiazole-2-carboxylate**.

Physicochemical and Spectral Properties

A summary of the known physicochemical and spectral data for **Ethyl 5-phenylthiazole-2-carboxylate** is presented below. This information is crucial for the initial characterization and as a reference for computational models.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S
Molecular Weight	233.29 g/mol
CAS Number	58333-72-5
IUPAC Name	ethyl 5-phenyl-1,3-thiazole-2-carboxylate
Physical Description	Golden-yellow solid[1]
Melting Point	70–72 °C[1]
Infrared (IR) Spectrum (KBr, $\nu_{\text{max}}/\text{cm}^{-1}$)	3434, 2974, 1702, 1518, 1476, 1446, 1419, 1392, 1364, 1296, 1164, 1118, 1086, 1016, 861, 760, 690, 610, 555[1]

Theoretical Studies on Analogous Phenylthiazole Derivatives

Due to the limited availability of specific theoretical studies on **Ethyl 5-phenylthiazole-2-carboxylate**, this section summarizes findings from analogous phenylthiazole and thiazole carboxylate derivatives. These studies provide a strong basis for predicting the behavior of the target molecule.

Theoretical Parameter	Analogous Compound(s)	Key Findings & Predicted Values
HOMO Energy	Substituted Thiazole Derivatives	Predicted to be in the range of -5.5 to -6.5 eV. The HOMO is likely localized on the phenyl and thiazole rings, indicating these are the primary sites for electron donation.
LUMO Energy	Substituted Thiazole Derivatives	Predicted to be in the range of -0.8 to -2.0 eV. The LUMO may be distributed across the thiazole and carboxylate groups, suggesting these as electron-accepting regions.
HOMO-LUMO Energy Gap (ΔE)	Substituted Thiazole Derivatives	Expected to be around 4.0 - 5.0 eV. A smaller energy gap suggests higher chemical reactivity.
Molecular Docking Scores	Phenylthiazole derivatives targeting various enzymes	Against targets like c-Met kinase or CYP51, docking scores for similar compounds range from -8.4 to -9.6 kcal/mol, indicating potentially strong binding affinity.
ADMET Properties	Various Phenylthiazole Derivatives	Generally predicted to have good drug-likeness properties, adhering to Lipinski's rule of five and showing acceptable absorption and metabolism profiles in silico.

Experimental and Computational Protocols

This section details the standard methodologies employed in the theoretical analysis of thiazole derivatives, which are directly applicable to **Ethyl 5-phenylthiazole-2-carboxylate**.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Protocol:

- Molecular Geometry Optimization: The initial 3D structure of **Ethyl 5-phenylthiazole-2-carboxylate** is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation.
- Computational Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable method for such calculations.
- Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.
- Software: Gaussian 09 or similar quantum chemistry software packages are used to perform the calculations.
- Calculated Properties:
 - Optimized molecular geometry (bond lengths, bond angles, dihedral angles).
 - Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
 - HOMO-LUMO energy gap.
 - Molecular Electrostatic Potential (MEP) maps to visualize charge distribution and predict reactive sites.
 - Mulliken atomic charges.

Molecular Docking

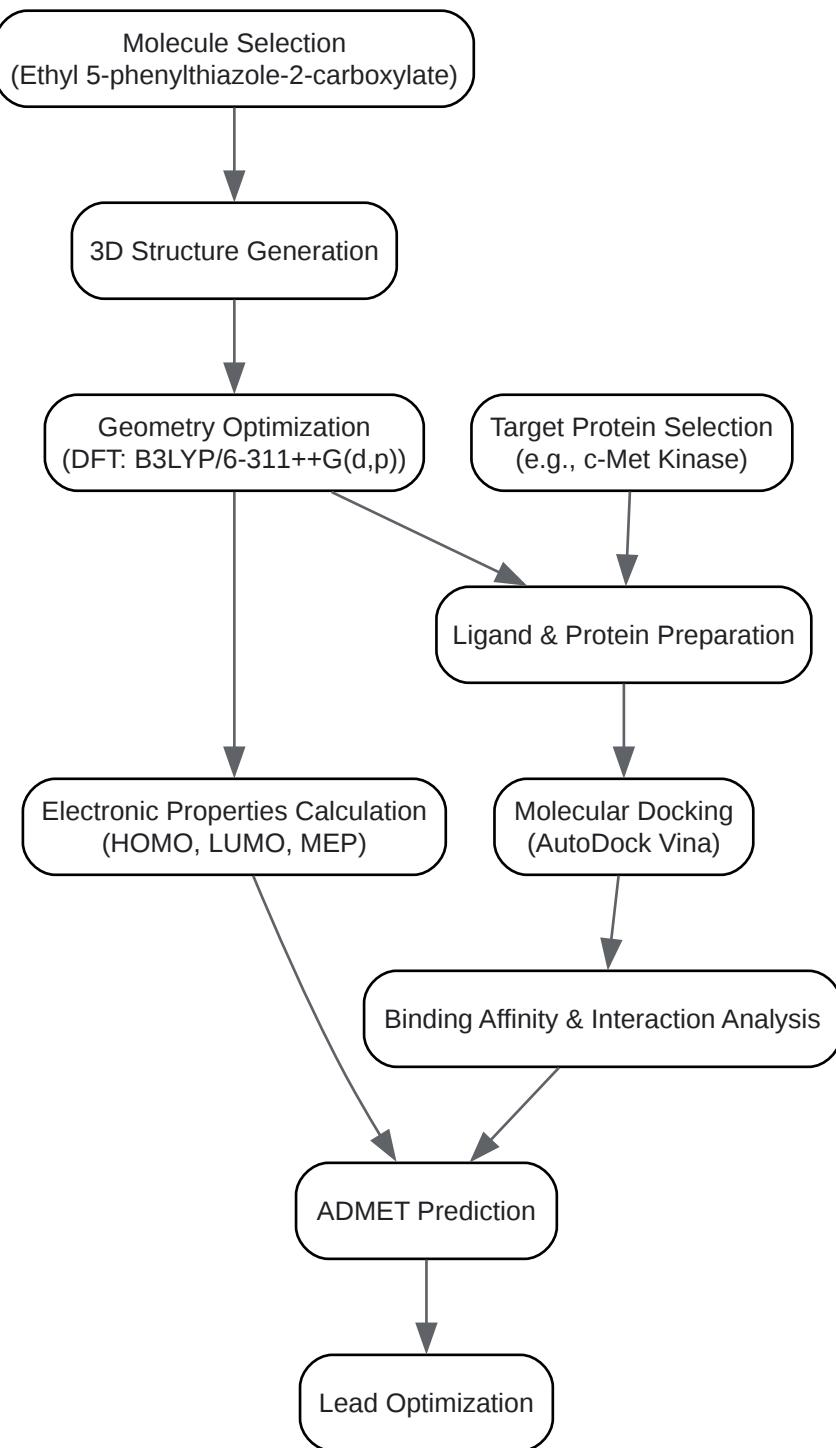
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

- Ligand Preparation: The optimized 3D structure of **Ethyl 5-phenylthiazole-2-carboxylate** obtained from DFT calculations is used. Charges are assigned, and the file is converted to a suitable format (e.g., PDBQT).
- Target Protein Preparation: A crystal structure of the target protein (e.g., c-Met kinase, PDB ID: 3DKF) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
- Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
- Docking Software: AutoDock Vina is a widely used and effective tool for molecular docking.
- Analysis: The results are analyzed to identify the binding poses with the lowest binding energy (highest affinity). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues are visualized and examined.

Visualizations

Workflow for Theoretical Analysis

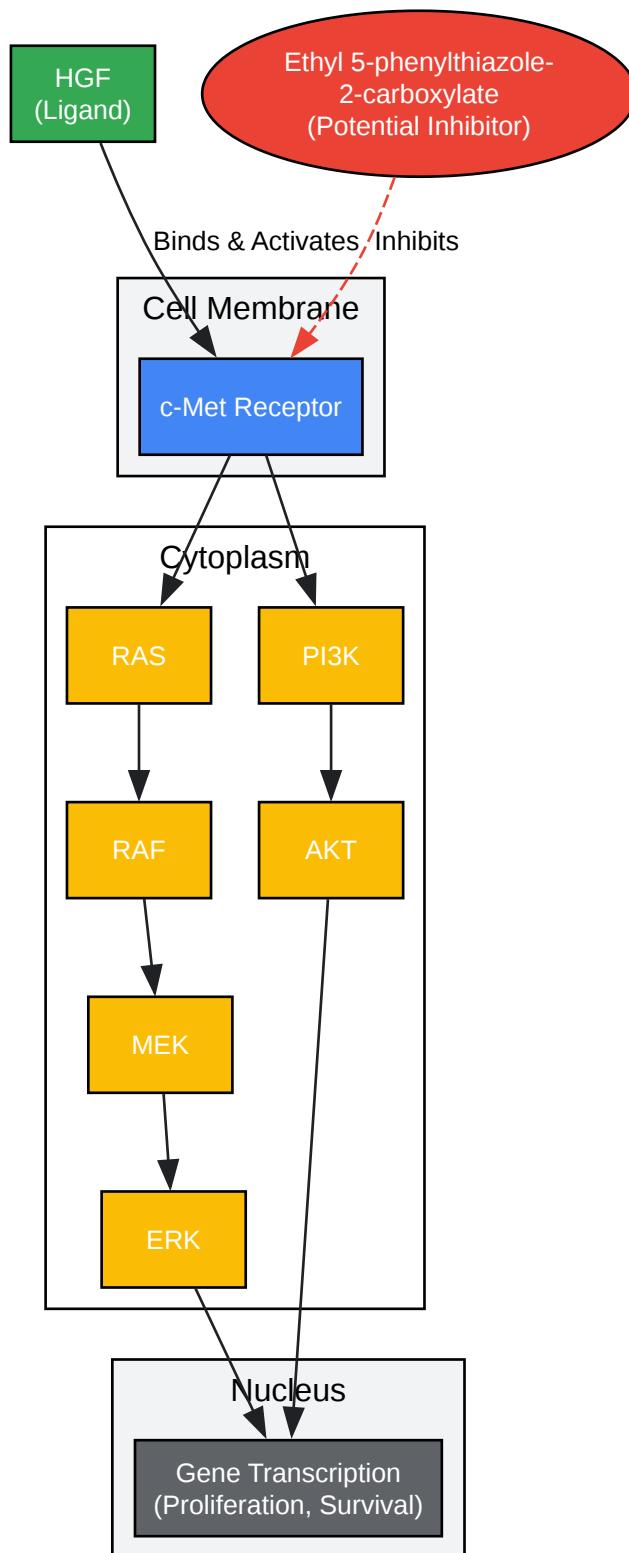


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Caption: A generalized workflow for the in-silico analysis of small molecules.

Potential Signaling Pathway Involvement

Given that phenylthiazole derivatives have been investigated as c-Met kinase inhibitors, the following diagram illustrates a simplified representation of the c-Met signaling pathway that could be a target for **Ethyl 5-phenylthiazole-2-carboxylate**.



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Caption: A simplified c-Met signaling pathway, a potential target for inhibition.

Conclusion

While direct experimental and theoretical data on **Ethyl 5-phenylthiazole-2-carboxylate** is emerging, a robust framework for its in-silico analysis can be constructed from studies on analogous compounds. The computational protocols outlined in this guide for DFT calculations and molecular docking provide a solid foundation for predicting its electronic properties, reactivity, and potential as a bioactive agent. The presented workflows and pathway diagrams offer a roadmap for future research, highlighting the potential of this molecule as a scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the pharmacological profile of **Ethyl 5-phenylthiazole-2-carboxylate**.

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References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Exploration of Ethyl 5-phenylthiazole-2-carboxylate: A Computational Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316490#theoretical-studies-on-ethyl-5-phenylthiazole-2-carboxylate>]

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